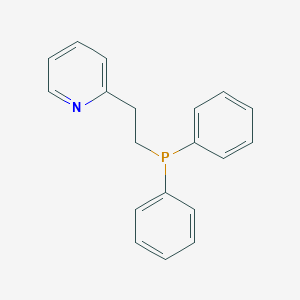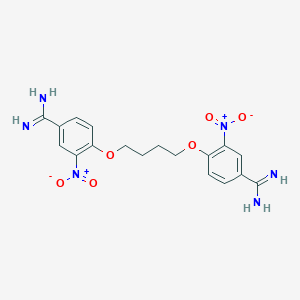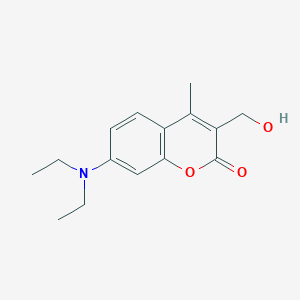
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a derivative of coumarin . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is C15H19NO3 . Its average mass is 261.316 Da and its monoisotopic mass is 261.136505 Da .Physical And Chemical Properties Analysis
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a solid with a melting point of 72-75 °C (lit.) . It is a lactone (behaves as an ester) and an amine . Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Wissenschaftliche Forschungsanwendungen
Fluorescent Materials and Sensors
Specific Scientific Field
Materials Chemistry, Physics, and Material Science
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one
(DHCRH) is a novel fluorescent conjugate that exhibits aggregation-induced emission (AIE), acidochromism, and mechanochromic luminescent features. It also responds uniquely to methanol.
Methods of Application
Results
- Photochromism : The DHCRH-Zn ensemble reversibly changes color from yellow to pink upon UV irradiation, demonstrating photochromic behavior .
Photoresponsive Materials
Specific Scientific Field
Materials Science, Optoelectronics, and Photonics
Summary
DHCRH’s reversible photochromic behavior makes it valuable in photoresponsive materials.
Methods of Application
Results
These applications highlight the versatility of 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one in various scientific fields. Researchers continue to explore its potential, and its unique properties make it an exciting compound for future studies . 🌟
Safety And Hazards
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAGXKXJDKNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353647 |
Source


|
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one | |
CAS RN |
127321-51-1 |
Source


|
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

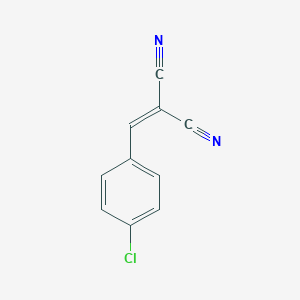
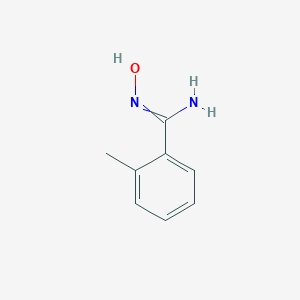
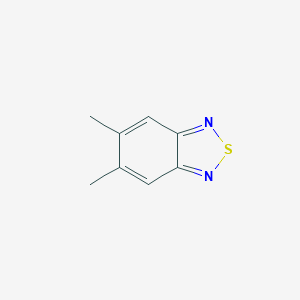
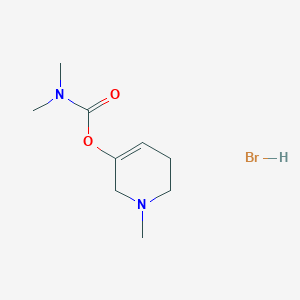
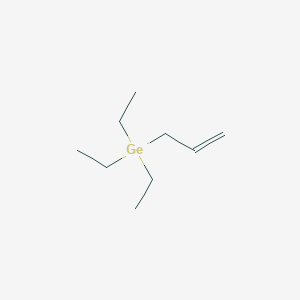
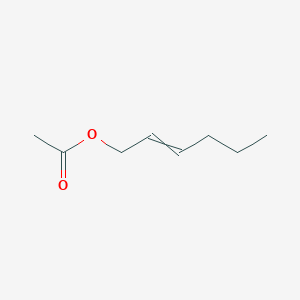
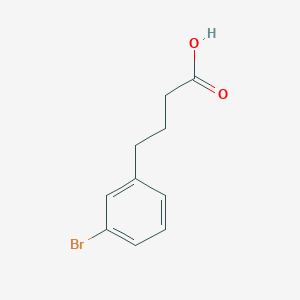
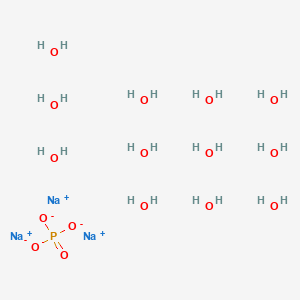
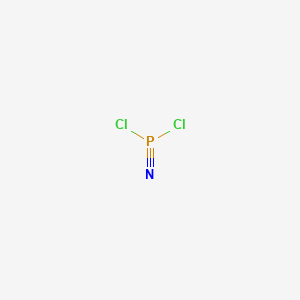
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)

